Naphthalene-2,6-diyldiboronic acid

Descripción general

Descripción

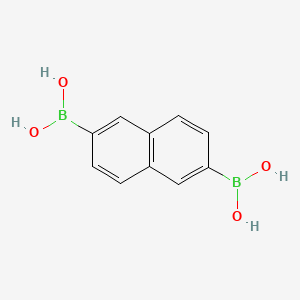

Naphthalene-2,6-diyldiboronic acid is an organic compound with the molecular formula C10H10B2O4. It is a derivative of naphthalene, where two boronic acid groups are attached at the 2 and 6 positions of the naphthalene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Naphthalene-2,6-diyldiboronic acid can be synthesized through several methods. One common approach involves the reaction of naphthalene-2,6-dibromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to maximize yield and minimize costs.

Análisis De Reacciones Químicas

Types of Reactions

Naphthalene-2,6-diyldiboronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form naphthalene-2,6-dicarboxylic acid.

Reduction: Reduction reactions can convert it into naphthalene-2,6-diol.

Substitution: It can participate in substitution reactions, where the boronic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

Oxidation: Naphthalene-2,6-dicarboxylic acid.

Reduction: Naphthalene-2,6-diol.

Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Supramolecular Chemistry

Host-Guest Complexes

Naphthalene-2,6-diyldiboronic acid has been utilized as a building block for constructing host-guest complexes. These complexes are formed through self-assembly processes involving aryl boronic acids and bipyridine linkers. The resulting Lewis acid-base adducts exhibit high thermal stability and selective binding properties towards aromatic hydrocarbons. For instance, studies have shown that complexes formed with 1,8-dihydroxy naphthalene demonstrate preferential binding to ortho-xylene over other isomers, with a selectivity ratio of approximately 2:1:4 for meta-, para-, and ortho-xylene respectively .

Thermal Stability

The thermal stability of these host-guest complexes is notable, with peak temperatures for solvent loss ranging from 122 °C to 147 °C. This property makes them suitable for applications in environments requiring robust materials that can withstand high temperatures without degradation .

Sensing Applications

Fluorescent Probes

this compound has been developed into fluorescent probes for the detection of saccharides. These probes exploit the unique interaction between boronic acids and diols, enabling the selective sensing of sugars through fluorescence changes. The incorporation of naphthalene enhances the fluorescent properties, making it a valuable tool in biochemical assays and diagnostics .

Organic Electronics

Materials for Organic Photovoltaics

In the field of organic electronics, naphthalene-based compounds have been explored as materials for organic photovoltaic devices. The structural properties of this compound allow it to participate in charge transport processes within organic semiconductors. Studies indicate that incorporating such boronic acid derivatives can improve the efficiency of charge separation and transport in photovoltaic cells .

Medicinal Chemistry

Drug Delivery Systems

The ability of this compound to form stable complexes with various biomolecules positions it as a candidate for drug delivery systems. Its interactions with biological targets can be engineered to enhance the solubility and bioavailability of therapeutic agents. Research indicates that such systems can improve the pharmacokinetic profiles of drugs by facilitating controlled release mechanisms .

Data Table: Summary of Key Applications

Mecanismo De Acción

The mechanism of action of naphthalene-2,6-diyldiboronic acid involves its ability to form stable complexes with various molecules. The boronic acid groups can interact with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. These interactions are often mediated through the formation of reversible covalent bonds, which can be exploited in various chemical and biological processes .

Comparación Con Compuestos Similares

Similar Compounds

Naphthalene-2,6-dicarboxylic acid: Similar in structure but lacks boronic acid groups.

Naphthalene-2,6-diol: A reduced form of naphthalene-2,6-diyldiboronic acid.

Naphthalene-2,6-dibromide: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of boronic acid groups, which confer specific reactivity and binding properties. These properties make it particularly valuable in applications requiring molecular recognition and complex formation, such as in the development of sensors and advanced materials .

Actividad Biológica

Naphthalene-2,6-diyldiboronic acid (NDBA) is a compound that has garnered attention in the field of medicinal chemistry and biological applications due to its unique structural properties and interactions with biological molecules. This article explores the biological activity of NDBA, emphasizing its mechanisms, applications, and relevant research findings.

Structure and Properties

NDBA is characterized by two boronic acid functional groups attached to a naphthalene backbone. This structure allows for versatile interactions with various biomolecules, particularly carbohydrates. The boronic acid moieties can reversibly bind to diols, which is pivotal for sensing applications and therapeutic interventions.

-

Glucose Sensing :

NDBA and its derivatives are known for their ability to selectively bind glucose through the formation of boronate esters. This property has been exploited in the development of fluorescent probes for glucose detection, facilitating real-time monitoring of glucose levels in biological systems. The binding affinity is influenced by pH and the presence of competing diols . -

Cellular Uptake and Imaging :

Studies have demonstrated that NDBA-based probes can differentiate between normal and tumor cells based on glucose uptake. Tumor cells typically exhibit higher glucose consumption due to the Warburg effect, making NDBA a potential tool for cancer imaging . -

Self-Assembly Properties :

The ability of NDBA to form self-assembled structures with other molecules enhances its utility in drug delivery systems. For instance, it can create stable complexes with aromatic compounds, which can be utilized in targeted therapy .

Case Studies

-

Glucose Detection in Tumor Cells :

A study utilized a modified diboronic acid probe based on NDBA to visualize glucose levels in different cell types. The results indicated that tumor cells exhibited significantly higher fluorescence intensity compared to normal cells, confirming the probe's effectiveness in distinguishing between cell types based on metabolic activity . -

Thermal Stability and Complex Formation :

Research on self-assembled structures involving NDBA showed that it could form thermally stable host-guest complexes with various aromatic compounds. This property was attributed to enhanced π-type interactions, which are crucial for maintaining structural integrity under physiological conditions .

Data Tables

Propiedades

IUPAC Name |

(6-borononaphthalen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10B2O4/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9/h1-6,13-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKFOICJEVFQSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)B(O)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.